1-Bromo-3,5-dichloro-2-fluorobenzene
Overview
Description
1-Bromo-3,5-dichloro-2-fluorobenzene is a useful research compound. Its molecular formula is C6H2BrCl2F and its molecular weight is 243.88 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that halogenated benzenes can interact with various biological targets, including enzymes and receptors, depending on their specific substitution pattern .
Mode of Action
Halogenated benzenes can undergo various reactions, such as nucleophilic substitution and free radical reactions . For instance, benzylic halides can react via an SN1 or SN2 pathway, depending on the degree of substitution .
Biochemical Pathways
Halogenated benzenes can potentially affect various biochemical pathways due to their reactivity and ability to form reactive intermediates .
Pharmacokinetics
It is known that halogenated benzenes can be absorbed through various routes, distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .
Result of Action
Halogenated benzenes can potentially cause various effects at the molecular and cellular level, depending on their specific substitution pattern and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of 1-Bromo-3,5-dichloro-2-fluorobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and interactions with biological targets . Additionally, factors such as temperature, pH, and light exposure can affect its stability .
Biological Activity
1-Bromo-3,5-dichloro-2-fluorobenzene (CAS: 1160573-64-7) is a halogenated aromatic compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple halogen substituents, influences its biological activity, making it a subject of interest in toxicology and pharmacology.
- Molecular Formula : C₆H₂BrCl₂F
- Molecular Weight : 243.89 g/mol
- IUPAC Name : this compound
- CAS Number : 1160573-64-7
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Toxicity
This compound exhibits various toxicological effects that have been documented in laboratory studies. Key findings include:
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315) .
- Carcinogenic Potential : Studies have suggested that halogenated benzene derivatives can possess carcinogenic properties; however, specific data on this compound's carcinogenicity remains limited .
2. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes:
- CYP1A2 Inhibition : This compound has been identified as a CYP1A2 inhibitor, which may affect the metabolism of various drugs .
- CYP2C9 Inhibition : It also inhibits CYP2C9, potentially impacting the pharmacokinetics of co-administered medications .
Case Study 1: Metabolic Pathways
A study investigated the metabolic pathways of halogenated compounds including this compound. The results indicated that the compound undergoes phase I metabolism primarily through oxidation via cytochrome P450 enzymes. This metabolic activation may lead to the formation of reactive intermediates that contribute to its biological activity and toxicity.
Case Study 2: Environmental Impact
Research on environmental persistence has shown that similar halogenated compounds can bioaccumulate in aquatic organisms. Although specific studies on this compound are scarce, its structural similarity to other persistent organic pollutants raises concerns regarding its ecological impact.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEOCLLZJPCOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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